![molecular formula C9H16N2O2 B2470694 4-(Pyrrolidin-2-ylcarbonyl)morpholine CAS No. 1096446-01-3](/img/structure/B2470694.png)
4-(Pyrrolidin-2-ylcarbonyl)morpholine
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Overview
Description
“4-(Pyrrolidin-2-ylcarbonyl)morpholine” is a chemical compound with the molecular formula C9H16N2O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of compounds like “4-(Pyrrolidin-2-ylcarbonyl)morpholine” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold is used widely by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications
- 4-(Pyrrolidin-2-ylcarbonyl)morpholine serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create novel compounds with potential therapeutic properties . Its role in drug development includes investigating new treatments for various diseases.
- This compound has been explored for its kinase inhibitory activity. Specifically, it shows nanomolar activity against CK1γ and CK1ε, suggesting its potential as a scaffold for kinase inhibitors . Further modifications can help elucidate how the chiral moiety influences kinase inhibition.
- Dysregulation of tropomyosin receptor kinases (TrkA/B/C) is associated with neurodegenerative diseases like Parkinson’s, Huntington’s, and Alzheimer’s. TrkA/B/C drives tumorogenesis and metastatic potential in both neurogenic and non-neurogenic human cancers . Investigating the role of 4-(Pyrrolidin-2-ylcarbonyl)morpholine in Trk-related pathways could yield valuable insights.
- Researchers use 4-(Pyrrolidin-2-ylcarbonyl)morpholine in proteomics studies. Its properties make it suitable for analyzing protein structures, interactions, and functions . Understanding its impact on protein behavior contributes to our knowledge of cellular processes.
- The morpholine ring in this compound can serve as a ligand in catalytic reactions. Researchers explore its potential in asymmetric catalysis and other organic transformations . By fine-tuning its structure, scientists aim to enhance its catalytic properties.
Pharmaceutical Intermediates
Kinase Inhibition Studies
Neurodegenerative Disease Research
Proteomics Research
Catalysis and Organic Transformations
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown target selectivity towards various proteins .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to interact with their targets, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities .
Result of Action
Pyrrolidine derivatives have been reported to have various biological activities .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The pyrrolidine ring, which is a part of “4-(Pyrrolidin-2-ylcarbonyl)morpholine”, is a versatile scaffold for novel biologically active compounds . Therefore, it is likely that future research will continue to explore this scaffold for the design of new compounds with different biological profiles .
properties
IUPAC Name |
morpholin-4-yl(pyrrolidin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXDNQMIUVUJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-2-ylcarbonyl)morpholine |
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